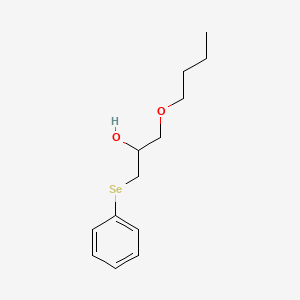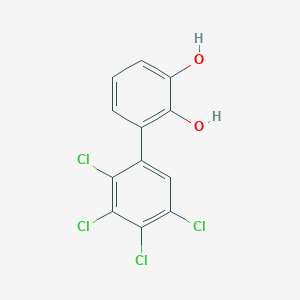
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde is an organic compound with the molecular formula C9H6OS2 It is characterized by the presence of a benzodithiole ring system fused with an acetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodithiol-2-ylidene)acetaldehyde typically involves the reaction of benzyne with carbon disulfide. Benzyne, generated by the oxidation of 1-aminobenzotriazole or the decomposition of benzenediazonium-2-carboxylate, reacts with carbon disulfide to form the resonance-stabilized carbene 1,3-benzodithiol-2-ylidene. This intermediate can then be trapped by protic substrates to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of (2H-1,3-Benzodithiol-2-ylidene)acetaldehyde involves its interaction with molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the benzodithiole ring system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methyl-1,3-benzodithiol-2-ylidene)acetaldehyde: Similar in structure but with a methyl group substitution.
1,3-Benzodithiol-2-ylideneacetaldehyde: A closely related compound with slight variations in the ring system.
Uniqueness
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde is unique due to its specific combination of a benzodithiole ring and an aldehyde group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
87815-67-6 |
|---|---|
Molekularformel |
C9H6OS2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
2-(1,3-benzodithiol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H |
InChI-Schlüssel |
AIORDKJCANCDQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)SC(=CC=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


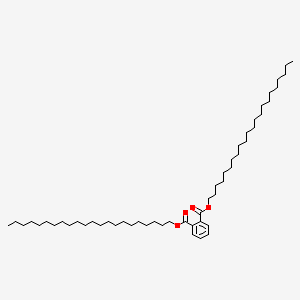
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
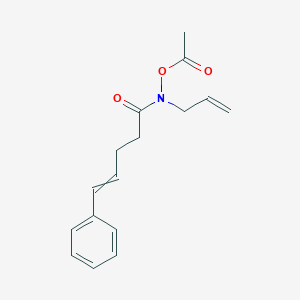
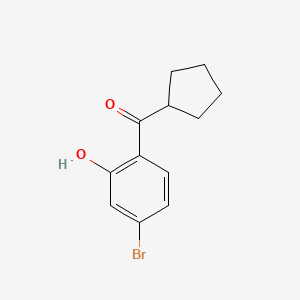
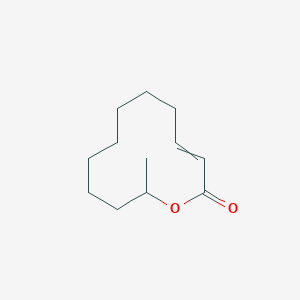
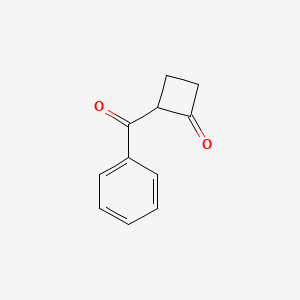
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
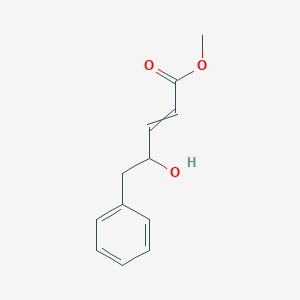
silane](/img/structure/B14409949.png)
